Spinosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

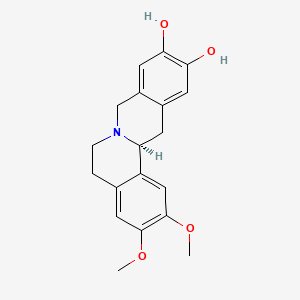

Spinosine, also known as this compound, is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Effects

1. Neurological Disorders

Spinosine has shown promise in treating neurological disorders, particularly in enhancing cognitive function and exhibiting sedative and anxiolytic effects. Research indicates that this compound acts as an antagonist on the 5-HT1A receptors, which are implicated in sleep regulation and anxiety.

- Cognitive Function : In studies involving mice models of Alzheimer's disease, this compound improved memory impairments induced by amyloid-beta oligomers. It was found to decrease levels of activated microglia and astrocytes while enhancing choline acetyltransferase expression, suggesting a neuroprotective role against cognitive decline associated with Alzheimer's disease .

- Sedative Effects : this compound increased non-rapid eye movement (NREM) sleep duration and reduced sleep latency in animal models, indicating its potential as a treatment for sleep disorders .

2. Anti-Cancer Properties

This compound has demonstrated anti-cancer activity, particularly against colorectal cancer. Studies have shown that this compound can inhibit cell growth and induce apoptosis in colorectal cancer cell lines.

- Mechanism of Action : The anti-cancer effects are attributed to this compound's ability to inhibit the proliferation of cancer cells and enhance their sensitivity to chemotherapy agents like 5-fluorouracil. In mouse models, this compound administration reduced polyp formation and improved recovery of damaged organs .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Wang et al., 2010 | Sedative Effects | This compound reversed reductions in sleep periods induced by 5-HT1A receptor agonists in rats. |

| Ko et al., 2015 | Alzheimer's Disease | Improved memory impairment in mice; reduced activated microglia and enhanced cholinergic activity. |

| Shan et al., 2020 | Colorectal Cancer | Inhibited HCT-116 cell growth; reduced polyps in AOM/DSS-induced mouse models. |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its clinical application. Current research indicates that this compound has favorable pharmacokinetic properties but faces challenges related to bioavailability and toxicity.

- Bioavailability : Limited studies have explored the absorption and distribution of this compound within biological systems, indicating a need for further investigation .

- Toxicity : While this compound shows therapeutic potential, concerns regarding its toxicity profile must be addressed through comprehensive studies to ensure safety for clinical use .

Propiedades

Número CAS |

175274-51-8 |

|---|---|

Fórmula molecular |

C19H21NO4 |

Peso molecular |

327.4 g/mol |

Nombre IUPAC |

(13aS)-2,3-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-10,11-diol |

InChI |

InChI=1S/C19H21NO4/c1-23-18-8-11-3-4-20-10-13-7-17(22)16(21)6-12(13)5-15(20)14(11)9-19(18)24-2/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1 |

Clave InChI |

VAKIESMDOCVMDV-HNNXBMFYSA-N |

SMILES |

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)O)OC |

SMILES isomérico |

COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)O)O)OC |

SMILES canónico |

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)O)OC |

Sinónimos |

spinosine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.